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Compound of Interest

Compound Name: Lsd1-IN-14

Cat. No.: B12404879 Get Quote

An In-depth Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies of

Lsd1-IN-14, a potent inhibitor of Lysine-specific demethylase 1 (LSD1). LSD1 is a key

epigenetic regulator and a promising therapeutic target in oncology. Understanding the

molecular interactions between LSD1 and its inhibitors is crucial for the development of novel

and more effective anti-cancer therapies. This document summarizes key quantitative data,

details experimental protocols, and visualizes the intricate signaling pathways and

experimental workflows involved in the study of Lsd1 inhibitors.

Quantitative Data Summary
Molecular docking simulations provide valuable quantitative data that predict the binding affinity

and interaction patterns of a ligand with its target protein. The following table summarizes key

quantitative metrics for LSD1 inhibitors, including compounds structurally related to or

representative of the class to which Lsd1-IN-14 belongs.
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Compound ID
Inhibitory
Concentration
(IC50)

Binding
Energy
(kcal/mol)

Key
Interacting
Residues

Reference

Compound 14 74 nM
Not explicitly

stated

Asn540, Asp555,

Ala539
[1]

CC-90011 0.3 nM
Not explicitly

stated
Lys661, Asp555 [1]

Compound X43 0.89 μM
Not explicitly

stated

Asp555, His564,

Lys661
[1]

Compound 11 Ki = 29 nM
Lowest docking

energy

Substrate

binding site
[1]

Compound 57 4 μM
Not explicitly

stated

Occupied

substrate region

in a U-shaped

conformation

[1]

Thieno[3,2-

b]pyrrole

derivatives

8.4 nM

(compound 50),

6.7 nM

(compound 51),

7.8 nM

(compound 52)

Not explicitly

stated

Not explicitly

stated
[1]

Experimental Protocols
The following sections detail the typical methodologies employed in the molecular docking

studies of LSD1 inhibitors. These protocols are synthesized from various studies and represent

a standard workflow in the field.

Molecular Docking Simulation Protocol
A common approach for performing molecular docking studies with LSD1 inhibitors involves the

use of software such as AutoDock Vina. The general steps are as follows:

Protein and Ligand Preparation:
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The three-dimensional crystal structure of LSD1 is obtained from the Protein Data Bank

(PDB). A common entry used is 6W4K.[2]

Water molecules and any co-crystallized ligands are typically removed from the PDB file.

The 3D structures of the inhibitor molecules are generated and optimized.

Both the protein and ligand files are processed using tools like AutoDockTools (ADT) to

add polar hydrogens and assign charges.

Docking Parameters:

A grid box is defined to encompass the active site of LSD1. A typical box size is 30 × 30 ×

30 Å³.[3]

The docking calculations are performed using a standard protocol within the chosen

software.

Analysis of Results:

The resulting docking poses are ranked based on their binding free energy.

The top-ranked conformations are visually inspected to analyze the binding mode,

including hydrogen bonds and hydrophobic interactions with key amino acid residues.

3D-QSAR Modeling Protocol
Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are often

performed to understand the relationship between the chemical structures of inhibitors and

their biological activities.

Model Development:

A series of compounds with known inhibitory activities against LSD1 are selected.

Molecular docking is used to determine the bioactive conformations of these compounds.
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Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity

Indices Analysis (CoMSIA) are used to build the 3D-QSAR models.

Model Validation and Prediction:

The predictive power of the generated models is validated using statistical methods.

The models are then used to predict the activity of new, untested compounds.

Visualizations
The following diagrams illustrate key concepts and workflows related to LSD1 and its inhibition.
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Caption: LSD1's dual role in gene regulation through histone demethylation.
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Caption: A typical workflow for molecular docking studies of LSD1 inhibitors.

Mechanism of Action of LSD1 Inhibitors
LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase that removes methyl

groups from mono- and di-methylated lysine 4 and 9 of histone H3 (H3K4 and H3K9).[4][5] This

enzymatic activity plays a crucial role in regulating gene expression.[6] Overexpression of

LSD1 has been linked to the proliferation, migration, and invasion of cancer cells, making it a

significant target for anti-cancer drug development.[3][7]

Molecular docking studies have revealed that LSD1 inhibitors bind to the active site of the

enzyme, preventing the binding of its natural substrate. The binding of these inhibitors is often

stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid

residues in the active site. For instance, studies have shown that residues such as Thr628,

Ser289, Val288, Val317, Val811, Ala814, Leu659, Trp751, and Tyr761 are important for the

binding of various inhibitors.[3][7][8] Specifically, Thr628 can form important hydrogen bonds
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with inhibitors.[3][7] The ability of an inhibitor to form an additional hydrogen bond with the

hydroxyl group of Ser289 can significantly improve its potency.[3][7][8] Hydrophobic

interactions between the inhibitor and surrounding residues also play a critical role in the

binding affinity.[3][7][8]

By inhibiting the demethylase activity of LSD1, these compounds can alter the methylation

status of histones, leading to changes in gene expression that can suppress tumor growth and

induce cancer cell differentiation.[4] The insights gained from molecular docking studies are

instrumental in the rational design of new and more potent LSD1 inhibitors with improved

pharmacological properties.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12404879#lsd1-in-14-molecular-docking-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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